

# The Discovery and Development of Soravtansine (IMGN853): A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Soravtansine**

Cat. No.: **B3322474**

[Get Quote](#)

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Soravtansine**, also known as IMGN853, is a first-in-class antibody-drug conjugate (ADC) that has demonstrated significant promise in the treatment of folate receptor alpha (FR $\alpha$ )-positive cancers, particularly platinum-resistant ovarian cancer.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key preclinical and clinical data for **Soravtansine**.

**Soravtansine** is composed of three key components: a humanized monoclonal antibody (M9346A) that targets FR $\alpha$ , a potent microtubule-disrupting agent, the maytansinoid DM4, as the cytotoxic payload, and a cleavable disulfide linker, sulfo-SPDB, that connects the antibody to the payload.<sup>[3][4]</sup> The average drug-to-antibody ratio (DAR) is approximately 3.5:1.<sup>[5]</sup> This design allows for the targeted delivery of a highly potent cytotoxic agent to tumor cells overexpressing FR $\alpha$ , thereby minimizing systemic toxicity.<sup>[6]</sup>

## Mechanism of Action

The therapeutic action of **Soravtansine** is a multi-step process initiated by the specific binding of the M9346A antibody to FR $\alpha$  on the surface of tumor cells.<sup>[7]</sup> This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-receptor complex.<sup>[6][7]</sup>

Once inside the cell, the complex is trafficked to the lysosome. The acidic environment and proteolytic enzymes within the lysosome cleave the sulfo-SPDB linker, releasing the DM4 payload.<sup>[7]</sup> Free DM4 then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.<sup>[6][8][9]</sup>

A critical feature of **Soravtansine** is its ability to induce a "bystander effect."<sup>[8]</sup> The released DM4 payload is membrane-permeable, allowing it to diffuse out of the targeted FR $\alpha$ -positive cancer cell and kill neighboring, antigen-negative tumor cells.<sup>[7]</sup> This is particularly important in treating heterogeneous tumors where FR $\alpha$  expression may vary.<sup>[7]</sup>



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Soravtansine** (IMGN853).

The downstream signaling cascade initiated by DM4-induced microtubule disruption culminates in apoptosis primarily through the intrinsic pathway. This involves the activation of pro-apoptotic Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.<sup>[1][6][10]</sup>



[Click to download full resolution via product page](#)

Caption: Downstream signaling of DM4-induced apoptosis.

## Preclinical Data

### In Vitro Cytotoxicity

**Soravtansine** has demonstrated potent and specific cytotoxicity against FR $\alpha$ -expressing cancer cell lines. The cytotoxic effect is directly correlated with the level of FR $\alpha$  expression.

| Cell Line | Cancer Type              | FR $\alpha$ Expression | IC50 (IMGN853)             | Fold Increase in Cytotoxicity (vs. Isotype Control) | Reference           |
|-----------|--------------------------|------------------------|----------------------------|-----------------------------------------------------|---------------------|
| BIO(K)1   | Uterine Serous           | High (2+)              | Not Specified              | 2.7-fold                                            | <a href="#">[7]</a> |
| END(K)265 | Endometrioid/ Clear Cell | High (2+)              | Not Specified              | 10-fold                                             | <a href="#">[7]</a> |
| END(K)202 | Endometrioid             | High (2+)              | Not Specified              | 14-fold                                             | <a href="#">[7]</a> |
| ARK20     | Uterine Serous           | Low (1+)               | No difference from control | Not Applicable                                      | <a href="#">[7]</a> |
| ARK1      | Uterine Serous           | Negative (0)           | No difference from control | Not Applicable                                      | <a href="#">[7]</a> |

### In Vivo Efficacy

Preclinical studies using xenograft models of ovarian and endometrial cancer have shown significant anti-tumor activity of **Soravtansine**.

| Tumor Model         | Cancer Type    | FR $\alpha$ Expression | Treatment Regimen                         | Key Outcomes                                                           | Reference            |
|---------------------|----------------|------------------------|-------------------------------------------|------------------------------------------------------------------------|----------------------|
| END(K)265 Xenograft | Endometrioid   | High (2+)              | Not Specified                             | Complete tumor resolution (p<0.001)                                    | <a href="#">[7]</a>  |
| BIO(K)1 PDX         | Uterine Serous | High (2+)              | Two doses, once a week                    | 2-fold increase in median survival (39 vs 18 days, p<0.001)            | <a href="#">[7]</a>  |
| OVCAR-3 Xenograft   | Ovarian        | Positive               | Single IV injection (1.2, 2.5, 5.0 mg/kg) | MED: 1.2 mg/kg. Complete regressions: 4/6 (2.5 mg/kg), 6/6 (5.0 mg/kg) | <a href="#">[11]</a> |
| IGROV-1 Xenograft   | Ovarian        | Positive               | Single IV injection (2.5 mg/kg)           | Strong anti-tumor activity, MED: 2.5 mg/kg                             | <a href="#">[11]</a> |
| OV-90 Xenograft     | Ovarian        | Positive               | Single IV injection (2.5 mg/kg)           | Strong anti-tumor activity, MED: 2.5 mg/kg                             | <a href="#">[11]</a> |

## Clinical Development

**Soravtansine** has undergone extensive clinical evaluation, primarily in patients with platinum-resistant ovarian cancer.

## Phase I Expansion Study

A Phase I expansion study established the safety and preliminary efficacy of **Soravtansine**.

| Patient Population                                        | N             | Prior Lines of Therapy (Median) | FR $\alpha$ Expression                                    | ORR | Median PFS | Median DOR    | Reference                                 |
|-----------------------------------------------------------|---------------|---------------------------------|-----------------------------------------------------------|-----|------------|---------------|-------------------------------------------|
| Platinum-Resistant Ovarian Cancer                         | 46            | 4                               | Positive ( $\geq 25\%$ of cells with $\geq 2+$ intensity) | 26% | 4.8 months | 19.1 weeks    | <a href="#">[11]</a> <a href="#">[12]</a> |
| Subset with $\leq 3$ Prior Therapies                      | 23            | Not Specified                   | Low, Medium, or High                                      | 39% | 6.7 months | 19.6 weeks    | <a href="#">[13]</a>                      |
| Subset with Medium/High FR $\alpha$ & 1-3 Prior Therapies | Not Specified | 1-3                             | Medium or High                                            | 44% | 6.7 months | Not Specified | <a href="#">[13]</a>                      |

## FORWARD I (Phase III)

The FORWARD I trial was a randomized Phase III study comparing **Soravtansine** to investigator's choice of chemotherapy in platinum-resistant ovarian cancer.

| Population       | Treatment Arm | N             | ORR                           | Median PFS                | Reference            |
|------------------|---------------|---------------|-------------------------------|---------------------------|----------------------|
| FR $\alpha$ High | Soravtansine  | Not Specified | 24%                           | 4.8 months                | <a href="#">[14]</a> |
| Chemotherapy     | Not Specified | 10%           | 3.3 months                    | <a href="#">[14]</a>      |                      |
| ITT              | Soravtansine  | 243           | Not Specified                 | Statistically Significant | <a href="#">[8]</a>  |
| Chemotherapy     | 109           | Not Specified | Not Statistically Significant | <a href="#">[8]</a>       |                      |

Although the primary endpoint of progression-free survival (PFS) in the intent-to-treat (ITT) population was not met, a prespecified analysis of the FR $\alpha$ -high population showed a trend towards improved PFS and a significantly higher objective response rate (ORR) for **Soravtansine** compared to chemotherapy.[\[8\]](#)

## SORAYA (Phase III)

The SORAYA trial was a single-arm Phase III study that evaluated **Soravtansine** in patients with FR $\alpha$ -high, platinum-resistant ovarian cancer who had been previously treated with bevacizumab.

| Efficacy Endpoint                        | Result     | 95% CI           | Reference           |
|------------------------------------------|------------|------------------|---------------------|
| ORR (Investigator Assessed)              | 32.4%      | 23.6% - 42.2%    | <a href="#">[3]</a> |
| ORR (Blinded Independent Central Review) | 31.6%      | 22.4% - 41.9%    | <a href="#">[3]</a> |
| Complete Response                        | 5 patients | Not Applicable   | <a href="#">[3]</a> |
| Median Duration of Response (DOR)        | 6.9 months | 5.6 - 9.7 months |                     |
| Disease Control Rate (DCR)               | 51.4%      | Not Applicable   |                     |

The SORAYA trial demonstrated clinically meaningful and durable responses with a manageable safety profile in this heavily pre-treated patient population.[\[3\]](#)

## Experimental Protocols

### Immunohistochemistry for FR $\alpha$ Expression (VENTANA FOLR1 Assay)

[Click to download full resolution via product page](#)

Caption: Workflow for FR $\alpha$  Immunohistochemistry.

**Principle:** The VENTANA FOLR1 (FOLR1-2.1) RxRx Assay is a qualitative immunohistochemical assay that uses a mouse monoclonal anti-FOLR1 antibody to detect FR $\alpha$  protein in FFPE tissue specimens.

**Procedure:**

- **Specimen Preparation:** Formalin-fixed, paraffin-embedded tissue blocks are sectioned at 4-5  $\mu$ m and mounted on positively charged slides.[\[4\]](#)
- **Automated Staining:** The assay is performed on a BenchMark ULTRA instrument.
  - **Deparaffinization:** Removal of paraffin wax.
  - **Cell Conditioning:** Antigen retrieval is performed using ULTRA CC1 solution.
  - **Peroxidase Block:** Endogenous peroxidase activity is blocked.
  - **Primary Antibody Incubation:** Slides are incubated with the VENTANA FOLR1 (FOLR1-2.1) primary antibody.
  - **Detection:** The OptiView DAB IHC Detection Kit is used for visualization, producing a brown precipitate at the site of antibody binding.
  - **Counterstaining:** Hematoxylin II is used to stain cell nuclei blue.
  - **Bluing:** A bluing reagent is applied.
- **Interpretation:** Staining is assessed by a qualified pathologist. Only membranous staining is scored for intensity (0, 1+, 2+, 3+). A specimen is considered FR $\alpha$ -high if  $\geq 75\%$  of viable tumor cells exhibit moderate to strong (2+ or 3+) membrane staining.[\[2\]](#)

## In Vitro Cytotoxicity Assay (MTT Assay)

**Principle:** The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability based on the metabolic activity of mitochondria.

**Procedure:**

- Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
- Treatment: Cells are treated with serial dilutions of **Soravtansine**, an isotype control ADC, and the naked antibody for a specified period (e.g., 72 hours).
- MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC<sub>50</sub> values are determined.

## Bystander Effect Assay (Co-culture Method)



[Click to download full resolution via product page](#)

Caption: Co-culture bystander effect assay workflow.

Principle: This assay quantifies the killing of antigen-negative cells when they are co-cultured with antigen-positive cells in the presence of an ADC.

Procedure:

- Cell Preparation: FR $\alpha$ -positive and FR $\alpha$ -negative cell lines are fluorescently labeled with different markers (e.g., RFP and GFP, respectively).

- Co-culture: The two cell lines are seeded together in the same wells of a microplate at a defined ratio.
- Treatment: The co-culture is treated with **Soravtansine** or a control ADC.
- Monitoring: Cell viability is monitored over time using a live-cell imaging system.
- Analysis: The number of viable FR $\alpha$ -negative cells (e.g., GFP-positive) is quantified to determine the extent of bystander killing.[3]

## Conclusion

**Soravtansine** (IMGN853) is a rationally designed ADC that effectively targets FR $\alpha$ -expressing tumors. Its mechanism of action, which includes potent microtubule disruption and a significant bystander effect, has translated into meaningful clinical activity, particularly in heavily pretreated, platinum-resistant ovarian cancer. The data from preclinical and clinical studies provide a strong rationale for its use in this patient population and support its ongoing investigation in other FR $\alpha$ -positive malignancies. This technical guide summarizes the key data and methodologies that underpin the development of this important therapeutic agent.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [mdpi.com](http://mdpi.com) [mdpi.com]
- 2. [mdpi.com](http://mdpi.com) [mdpi.com]
- 3. Frontiers | Contribution of apoptosis-associated signaling pathways to epileptogenesis: lessons from Bcl-2 family knockouts [frontiersin.org]
- 4. In vitro and in vivo activity of IMGN853, an Antibody-Drug Conjugate targeting Folate Receptor Alpha linked to DM4, in biologically aggressive endometrial cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IMGN853, a Folate Receptor- $\alpha$  (FR $\alpha$ )-Targeting Antibody-Drug Conjugate, Exhibits Potent Targeted Antitumor Activity against FR $\alpha$ -Expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Mirvetuximab Soravtansine Induces Potent Cytotoxicity and Bystander Effect in Cisplatin-Resistant Germ Cell Tumor Cells | Semantic Scholar [semanticscholar.org]
- 7. Activation of Bcl-2-Caspase-9 Apoptosis Pathway in the Testis of Asthmatic Mice | PLOS One [journals.plos.org]
- 8. Mirvetuximab Soravtansine (IMGN853), a Folate Receptor Alpha-Targeting Antibody-Drug Conjugate, Potentiates the Activity of Standard of Care Therapeutics in Ovarian Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. In vivo tumor growth of high-grade serous ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mirvetuximab Soravtansine Induces Potent Cytotoxicity and Bystander Effect in Cisplatin-Resistant Germ Cell Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- To cite this document: BenchChem. [The Discovery and Development of Soravtansine (IMGN853): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3322474#discovery-and-development-of-soravtansine-imgn853>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)